2-(Cyclohexylmethyl)-plumbagin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclohexylmethyl)-Plumbagin is a synthetic organic compound that belongs to the class of naphthoquinones. It is characterized by the presence of a cyclohexylmethyl group attached to the naphthoquinone core. Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylmethyl)-Plumbagin typically involves the alkylation of Plumbagin with cyclohexylmethyl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to deprotonate the Plumbagin, followed by the addition of the cyclohexylmethyl halide. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(cyclohexylmethyl)-Plumbagin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthoquinone core or the cyclohexylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(cyclohexylmethyl)-Plumbagin involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential anticancer agent. Additionally, it can inhibit specific enzymes and pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Plumbagin: The parent compound, known for its biological activities.
Juglone: Another naphthoquinone with similar properties.
Lawsone: A naphthoquinone found in henna with antimicrobial properties.
Uniqueness
2-(cyclohexylmethyl)-Plumbagin is unique due to the presence of the cyclohexylmethyl group, which can enhance its lipophilicity and potentially improve its biological activity and cellular uptake compared to other naphthoquinones .
Properties
Molecular Formula |
C17H18O3 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-5-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C17H18O3/c18-14-8-4-7-13-16(14)15(19)10-12(17(13)20)9-11-5-2-1-3-6-11/h4,7-8,10-11,18H,1-3,5-6,9H2 |
InChI Key |
RVEVRWXGYBTXKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=O)C3=C(C2=O)C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.